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Compound of Interest

Compound Name: NBI-6024

CAS No.: 239480-61-6

Cat. No.: B10860019

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance regarding the clinical trial

design of NBI-6024, an altered peptide ligand investigated for the treatment of recent-onset

type 1 diabetes.

Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the NBI-6024 Phase 2 clinical trial?

The primary goal of the trial was to determine if repeated subcutaneous injections of NBI-6024
could preserve the function of insulin-producing beta cells in patients recently diagnosed with

type 1 diabetes.[1] This was primarily measured by assessing changes in C-peptide

concentrations, a biomarker for endogenous insulin production.

Q2: What was the underlying mechanism of action for NBI-6024?

NBI-6024 is an altered peptide ligand (APL) of the human insulin B-chain (amino acids 9-23). It

was designed to modulate the autoimmune response that destroys beta cells in type 1

diabetes. The therapeutic hypothesis was that NBI-6024 would shift the T-cell response from a
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pro-inflammatory Th1 phenotype, which is implicated in the autoimmune attack, to a more

protective Th2 phenotype.

Q3: Why did the NBI-6024 Phase 2 trial fail to meet its primary endpoint?

The trial did not demonstrate a statistically significant preservation of beta-cell function in

patients treated with NBI-6024 compared to placebo.[1] While the exact reasons for the trial's

outcome are multifaceted, several challenges in the clinical trial design and the broader field of

antigen-specific immunotherapy for type 1 diabetes may have contributed:

Dose Selection: The doses of NBI-6024 used in the trial (0.1 mg, 0.5 mg, and 1.0 mg) may

not have been optimal to induce a significant and lasting immunological effect.[1]

Patient Heterogeneity: The autoimmune process in type 1 diabetes can vary significantly

between individuals. A "one-size-fits-all" approach with a single peptide may not be effective

for all patients.

Lack of Robust Biomarkers: While C-peptide is a standard measure of beta-cell function,

there is a need for more sensitive and predictive biomarkers to gauge the immunological

response to therapies like NBI-6024.

Difficulty in Translating Preclinical Success: While NBI-6024 showed promise in animal

models, translating these findings to human clinical trials is a common challenge in drug

development, particularly for complex autoimmune diseases.

Q4: Were there any safety concerns with NBI-6024 in the clinical trial?

The NBI-6024 clinical trial report indicated that the treatment was generally well-tolerated, with

no major safety issues identified.

Troubleshooting Guide for Related Experiments
Issue: Difficulty in detecting a significant change in T-cell phenotype in response to an altered

peptide ligand.

Possible Cause: The timing of sample collection may not align with the peak immunological

response.
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Troubleshooting Step: In your experimental design, consider including multiple time points

for peripheral blood mononuclear cell (PBMC) isolation and analysis to capture the dynamics

of the T-cell response.

Possible Cause: The in vitro stimulation conditions may not be optimal for detecting a Th2

shift.

Troubleshooting Step: Titrate the concentration of the altered peptide ligand used for in vitro

restimulation of PBMCs. Additionally, ensure the use of appropriate positive and negative

controls for cytokine production.

Possible Cause: The sensitivity of the assay may be insufficient to detect subtle changes in

cytokine profiles.

Troubleshooting Step: Consider using a highly sensitive assay such as the Enzyme-Linked

Immunosorbent Spot (ELISPOT) assay, which can detect cytokine-secreting cells at a single-

cell level.

Quantitative Data Summary
The following table summarizes the key outcomes of the NBI-6024 Phase 2 clinical trial.
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Parameter Placebo
NBI-6024 (0.1
mg)

NBI-6024 (0.5
mg)

NBI-6024 (1.0
mg)

Number of

Patients
48 47 46 47

Mean Peak C-

peptide at 24

Months

(pmol/mL)

0.54 0.59 0.57 0.48

Change in

Fasting C-

peptide over 24

Months

Decline Decline Decline Decline

Change in

Stimulated C-

peptide over 24

Months

Decline Decline Decline Decline

Data compiled from the published results of the NBI-6024 Phase 2 clinical trial.[1]

Experimental Protocols
Mixed-Meal Tolerance Test (MMTT) for C-Peptide
Measurement
Objective: To assess endogenous insulin secretion (via C-peptide levels) in response to a

standardized meal.

Procedure:

Patient Preparation: Patients should fast for at least 8 hours overnight.

Baseline Blood Draw: Collect a baseline blood sample for C-peptide and glucose

measurement.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10860019/docs?utm_src=pdf-body#navigating-the-nbi-6024-clinical-trial-a-technical-support-guide
https://pubmed.ncbi.nlm.nih.gov/19690081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860019?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Meal Administration: The patient consumes a standardized liquid meal (e.g., Boost or

Ensure) within a 10-minute timeframe. The volume of the meal is typically calculated based

on the patient's body weight.

Post-Meal Blood Draws: Collect blood samples at specific time points after meal ingestion. A

common schedule includes 30, 60, 90, and 120 minutes.

Sample Processing: Blood samples are collected in appropriate tubes (e.g., EDTA tubes for

C-peptide) and centrifuged to separate plasma. Plasma is then stored at -80°C until analysis.

C-peptide Analysis: C-peptide levels are measured using a validated immunoassay.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
for Cytokine Profiling
Objective: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ for Th1, IL-4 for

Th2) in response to NBI-6024.

Procedure:

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood

using density gradient centrifugation (e.g., with Ficoll-Paque).

Cell Plating: Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine

of interest (e.g., anti-IFN-γ or anti-IL-4). Wash the plate and then add a known number of

PBMCs to each well.

In Vitro Stimulation: Add the NBI-6024 peptide, a positive control (e.g., phytohemagglutinin),

and a negative control (media alone) to the appropriate wells.

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

Detection: Wash the wells and add a biotinylated detection antibody specific for the cytokine.

Following another incubation and wash step, add a streptavidin-enzyme conjugate (e.g.,

streptavidin-alkaline phosphatase).
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Spot Development: Add a substrate that will be converted by the enzyme to form a colored,

insoluble spot at the site of cytokine secretion.

Analysis: Count the number of spots in each well using an automated ELISPOT reader. The

number of spots corresponds to the number of cytokine-secreting cells.
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Caption: Proposed mechanism of action of NBI-6024 in type 1 diabetes.
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Caption: Simplified workflow of the NBI-6024 Phase 2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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